molecular formula C6H12ClN3O2 B11744271 (2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride

(2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride

Cat. No.: B11744271
M. Wt: 193.63 g/mol
InChI Key: IOUVGWNTBUKHKO-WCCKRBBISA-N
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Description

(2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields This compound is known for its unique structure, which includes an imidazole ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride typically involves the reaction of an appropriate imidazole derivative with a propanoic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

(2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]butanoic acid hydrochloride
  • (2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]pentanoic acid hydrochloride

Uniqueness

What sets (2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C6H12ClN3O2

Molecular Weight

193.63 g/mol

IUPAC Name

(2S)-2-(4,5-dihydro-1H-imidazol-2-ylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C6H11N3O2.ClH/c1-4(5(10)11)9-6-7-2-3-8-6;/h4H,2-3H2,1H3,(H,10,11)(H2,7,8,9);1H/t4-;/m0./s1

InChI Key

IOUVGWNTBUKHKO-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=NCCN1.Cl

Canonical SMILES

CC(C(=O)O)NC1=NCCN1.Cl

Origin of Product

United States

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